Vadimezan

説明

This compound is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. This compound induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

特性

IUPAC Name |

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOYIMQSIKSOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040949 | |

| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-53-3 | |

| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117570-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vadimezan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vadimezan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VADIMEZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vadimezan (DMXAA): A Technical Guide to its Mechanism of Action in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan, also known as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a potent anti-tumor agent in murine cancer models, where it functions as a dual-action compound: a vascular disrupting agent (VDA) and a powerful agonist of the innate immune signaling molecule, Stimulator of Interferon Genes (STING).[1][2][3] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning this compound's efficacy in preclinical mouse models. It details the STING-dependent signaling cascades, the resulting cytokine and chemokine profiles, and the subsequent impact on the tumor microenvironment, including vascular shutdown and immune cell modulation. Methodologies from key experiments are outlined, and quantitative data are presented for comparative analysis. A crucial aspect of this compound's pharmacology is its species-specificity; it activates murine STING but not its human counterpart, a key factor in its clinical trial outcomes.[4][5]

Core Mechanism: Murine STING Agonism

The primary mechanism of action of this compound in mice is the direct binding to and activation of murine STING.[5] This interaction initiates a signaling cascade that is central to its anti-tumor effects.

The STING Signaling Pathway

Upon binding to murine STING, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][6] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[7][8]

Simultaneously, STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway, which promotes the transcription of a broad range of pro-inflammatory cytokines and chemokines.[2][7][9]

Downstream Effects in the Tumor Microenvironment

The activation of the STING pathway in host immune cells, particularly tumor-associated macrophages (TAMs) and dendritic cells (DCs), orchestrates a multi-faceted anti-tumor response.[1][10]

Vascular Disruption

A hallmark of this compound's action in murine tumors is the rapid and selective disruption of the tumor vasculature.[11] This is not a direct cytotoxic effect on endothelial cells but is primarily mediated by the cytokines produced following STING activation.[1] Key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-beta (IFN-β) act on the tumor endothelium, leading to:

-

Increased vascular permeability: Causing leakage from tumor blood vessels.

-

Endothelial cell apoptosis: Leading to the collapse of the vessel structure.[1]

-

Hemorrhagic necrosis: A rapid shutdown in tumor blood flow results in extensive tumor cell death due to ischemia.[2]

This effect is often observed within hours of this compound administration.

Immune Modulation

This compound significantly alters the immune landscape of the tumor microenvironment.

-

Macrophage Repolarization: this compound can repolarize M2-like (pro-tumor) macrophages towards an M1-like (anti-tumor) phenotype. This shift is characterized by the upregulation of M1 markers like iNOS and the downregulation of M2 markers such as Arginase-1 (Arg-1).[1][10]

-

Dendritic Cell (DC) Activation: this compound promotes the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells.[12]

-

T-Cell Mediated Immunity: The production of chemokines like CXCL10 (IP-10) and RANTES attracts cytotoxic T lymphocytes (CTLs) to the tumor.[4] This leads to an effective CD8+ T-cell-mediated anti-tumor immune response.[3]

Quantitative Data from Murine Studies

The following tables summarize quantitative data from various preclinical studies on this compound in murine cancer models.

Table 1: In Vivo Cytokine and Chemokine Induction

| Cytokine/Chemokine | Tumor Model | Mouse Strain | Dose (mg/kg) | Time Point | Fold Increase (vs. Control) | Reference |

| TNF-α | L1C2 Lung Carcinoma | C57BL/6 | 18 | 5 hours | >10 | [3] |

| IP-10 (CXCL10) | L1C2 Lung Carcinoma | C57BL/6 | 18 | 5 hours | >10 | [3] |

| IL-6 | L1C2 Lung Carcinoma | C57BL/6 | 18 | 5 hours | >10 | [3] |

| RANTES (CCL5) | L1C2 Lung Carcinoma | C57BL/6 | 18 | 5 hours | >10 | [3] |

| MCP-1 (CCL2) | L1C2 Lung Carcinoma | C57BL/6 | 18 | 5 hours | >10 | [3] |

| IFN-β mRNA | Peritoneal Macrophages | C57BL/6 | 100 µg/ml (in vitro) | 2 hours | ~1000 | [8] |

Table 2: In Vivo Anti-Tumor Efficacy

| Tumor Model | Mouse Strain | Dose (mg/kg) & Schedule | Outcome | Reference |

| AE17-sOVA Mesothelioma | C57BL/6 | 25 mg/kg, 3 doses i.t. every 9 days | 100% cures in mice with small or large tumors | [13][14] |

| LN-229 Glioma (subcutaneous) | Athymic Nude | 25 mg/kg, twice weekly | Tumor regression | [15] |

| 344SQ-ELuc NSCLC (subcutaneous) | 129/Sv | 25 mg/kg, single dose | Significant hemorrhagic necrosis at 24h | [1][10] |

| EG7 Lymphoma | C57BL/6 | 18 mg/kg, single dose | Significant tumor necrosis and size reduction | [12] |

Experimental Protocols

General In Vivo Tumor Model Protocol

A common experimental workflow for evaluating this compound's in vivo efficacy is as follows:

-

Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of syngeneic or immunodeficient mice.[3][15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[3]

-

This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline or DMSO) and administered via intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 18-30 mg/kg.[12][13]

-

Monitoring and Analysis: Tumor growth is monitored by caliper measurements. At specified time points, tumors, blood, and tissues are harvested for analysis (e.g., histology, cytokine measurement, flow cytometry).[12]

Macrophage Polarization Assay

-

Cell Source: Bone marrow-derived macrophages (BMDMs) are harvested from mice.

-

Polarization: BMDMs are polarized to an M2 phenotype using IL-4.

-

Treatment: M2-polarized macrophages are treated with this compound (e.g., 20 µg/ml) for 24 hours.

-

Analysis: Supernatants are collected for cytokine analysis (e.g., Luminex assay), and cells are lysed for RNA or protein analysis of M1/M2 markers (e.g., iNOS, Arg-1) by qRT-PCR or Western blot.[10]

Conclusion

In murine cancer models, this compound is a potent anti-cancer agent whose mechanism of action is intricately linked to the activation of the host's innate immune system through the STING pathway. Its ability to induce a powerful cytokine storm leads to rapid vascular disruption within the tumor and promotes a robust anti-tumor immune response. The species-specific nature of this compound's interaction with STING underscores the importance of target validation across species in drug development and provides a clear rationale for its clinical trial outcomes in humans. The insights gained from studying this compound in mice continue to inform the development of new STING agonists for cancer immunotherapy.

References

- 1. vu0364439.com [vu0364439.com]

- 2. An overview on this compound (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 14. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ASA404, a vascular disrupting agent, as an experimental treatment approach for brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

DMXAA: A Technical Guide to a Selective Murine STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan or ASA404, is a small molecule initially developed as a vascular disrupting agent (VDA) for cancer therapy.[1][2][3] While it showed significant promise and potent antitumor activity in preclinical murine models, it ultimately failed in human clinical trials.[4][5][6] Subsequent research revealed the critical reason for this discrepancy: DMXAA is a direct and selective agonist of murine Stimulator of Interferon Genes (STING), but not its human ortholog.[4][5][6][7] This species-specific activity has repurposed DMXAA into an invaluable tool for studying the intricacies of the STING signaling pathway in mouse models, offering insights into innate immunity, cancer immunotherapy, and antiviral responses. This guide provides a comprehensive technical overview of DMXAA, its mechanism of action, species selectivity, quantitative data from key studies, and detailed experimental protocols.

Chemical and Physical Properties

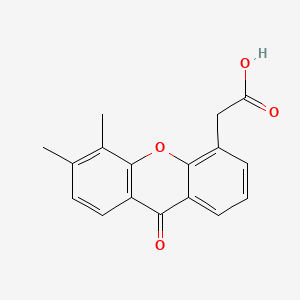

DMXAA is a synthetic flavonoid derivative belonging to the xanthenone class of compounds.

-

Systematic Name: 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid[8]

-

Appearance: Crystalline solid

-

Solubility: Soluble in DMSO[7]

Figure 1: Chemical Structure of DMXAA (5,6-dimethylxanthenone-4-acetic acid).

Mechanism of Action: Murine STING Activation

The primary mechanism by which DMXAA exerts its biological effects in mice is through the direct activation of the STING pathway.[4][7] STING (also known as TMEM173) is a crucial adaptor protein in the innate immune system, responsible for detecting cytosolic DNA and initiating a powerful inflammatory response.[9][10]

Signaling Cascade:

-

Direct Binding: DMXAA directly binds to a pocket in the C-terminal domain of the murine STING protein.[4][5] This binding event mimics the action of STING's natural ligands, cyclic dinucleotides (CDNs).[4]

-

Conformational Change & Activation: Ligand binding induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[11]

-

TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4][12][13]

-

IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][12] This leads to IRF3 dimerization and translocation to the nucleus. Concurrently, the STING pathway also activates the NF-κB signaling axis.[4][9]

-

Gene Transcription: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β) and a suite of cytokines and chemokines.[4][9][10]

This cascade results in a robust innate immune response characterized by vascular disruption within tumors and the recruitment and activation of various immune cells.[1][10]

References

- 1. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 2. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antivascular therapy of cancer: DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. 5,6-Dimethylxanthenone-4-Acetic Acid | C17H14O4 | CID 123964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 10. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Vadimezan (DMXAA): A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-dimethylxanthenone-4-acetic acid), commonly known as DMXAA, is a potent small-molecule agent that garnered significant interest for its unique dual mechanism of action: disruption of tumor vasculature and potent stimulation of the innate immune system. Initially developed as a more potent analog of flavone acetic acid (FAA), DMXAA demonstrated remarkable efficacy in preclinical murine tumor models, leading to its advancement into clinical trials. However, its journey was halted due to a critical species-specific difference in its molecular target, the stimulator of interferon genes (STING) protein. This technical guide provides an in-depth overview of the discovery, synthesis, and core biological activities of DMXAA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Discovery and Historical Context

This compound was discovered and developed by a team of scientists led by Bruce Baguley and William Denny at the Auckland Cancer Society Research Centre, located at the University of Auckland in New Zealand.[1] The development of DMXAA was a progression from an earlier compound, flavone acetic acid (FAA), which had also shown promising antitumor activity in mice. DMXAA, a xanthenone derivative, was found to be a significantly more potent antitumor agent in these preclinical models.[2][3] Despite showing considerable promise in early-phase clinical trials, DMXAA ultimately failed in Phase III trials for non-small cell lung cancer.[4][5] This discrepancy was later attributed to its species-specific mechanism of action; DMXAA is a potent agonist of murine STING but does not activate human STING.[5][6]

Synthesis of this compound (DMXAA)

An improved and efficient synthesis of DMXAA has been developed, providing a shorter and higher-yielding route compared to initial methods. The synthesis commences with 3,4-dimethylbenzoic acid and proceeds through key steps including nitration, separation of the desired isomer, and an Ullman condensation to form the xanthenone core. This improved synthesis achieves an overall yield of approximately 22%.[2]

Experimental Protocol: Improved Synthesis of DMXAA

The following protocol outlines the key steps in the improved synthesis of 5,6-dimethylxanthenone-4-acetic acid:

-

Nitration of 3,4-Dimethylbenzoic Acid:

-

3,4-dimethylbenzoic acid is nitrated to introduce a nitro group onto the aromatic ring.

-

The reaction mixture is carefully controlled to favor the formation of the desired isomer.

-

-

Isomer Separation:

-

The key desired nitro-isomer is separated from other reaction byproducts. This separation can be achieved through crystallization, taking advantage of differences in solubility.

-

-

Reduction of the Nitro Group:

-

The nitro group of the purified isomer is reduced to an amino group, forming an aminobenzoic acid derivative.

-

-

Ullmann Condensation:

-

The aminobenzoic acid derivative is coupled with a suitable substituted phenol via an Ullmann condensation reaction. This copper-catalyzed reaction is crucial for forming the diaryl ether linkage that is a precursor to the xanthenone ring.

-

-

Cyclodehydration:

-

The intermediate from the Ullmann condensation is subjected to cyclodehydration to form the tricyclic xanthenone core of DMXAA.

-

-

Introduction of the Acetic Acid Moiety:

-

The acetic acid side chain is introduced at the 4-position of the xanthenone ring to yield the final product, 5,6-dimethylxanthenone-4-acetic acid.

-

-

Purification:

-

The final product is purified using standard techniques such as recrystallization or column chromatography to yield DMXAA of high purity.

-

Mechanism of Action

DMXAA exerts its potent anti-tumor effects in mice through a dual mechanism: direct activation of the innate immune system via the STING pathway and subsequent disruption of the tumor vasculature.

Activation of the Murine STING Pathway

DMXAA acts as a direct agonist of murine STING (Stimulator of Interferon Genes), a transmembrane protein localized to the endoplasmic reticulum.[5][7] Binding of DMXAA to murine STING initiates a conformational change in the protein, leading to its translocation to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor, interferon regulatory factor 3 (IRF3).[8] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[7][8] This robust cytokine response is a critical component of DMXAA's anti-tumor activity. It is important to note that DMXAA does not bind to or activate human STING, which explains its lack of efficacy in clinical trials.[5]

Tumor Vascular Disruption

The second arm of DMXAA's mechanism of action is the induction of apoptosis in tumor endothelial cells, leading to a rapid shutdown of tumor blood flow and subsequent hemorrhagic necrosis.[9] This vascular disruption is, in part, a consequence of the localized production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), stimulated by STING activation.[5] The selective targeting of the immature and poorly formed tumor vasculature, while sparing normal, healthy blood vessels, is a hallmark of vascular disrupting agents like DMXAA.

Quantitative Biological Data

The biological activity of DMXAA has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of DMXAA

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) to murine STING | 0.49 µM | Isothermal Titration Calorimetry | [2] |

| IFN-β mRNA Induction | ~750-fold increase | Primary mouse macrophages | [8] |

| Endothelial Cell Apoptosis (24h) | Dose-dependent increase | HECPP murine endothelial cells | [9] |

| Cytotoxicity (IC50) | >1 mg/mL | AE17 and AB1 mesothelioma cells | [10] |

Table 2: In Vivo Antitumor Efficacy of DMXAA in Murine Models

| Tumor Model | Dose (mg/kg) | Route | Outcome | Reference |

| Colon 38 | 25 | i.p. | 13-day growth delay, 40% cure rate | [11] |

| Colon 38 | 27.5 | i.p. | 19-day growth delay, 40% cure rate | [11] |

| Lewis Lung Carcinoma | 25 | i.p. | Significant reduction in tumor growth rate | [1] |

| AE17 Mesothelioma | 3 x 25 | i.t. | 100% cure rate, long-term survival | [10] |

Table 3: In Vivo Cytokine Induction by DMXAA

| Cytokine | Dose (mg/kg) | Tissue/Fluid | Time Point | Observation | Reference |

| IFN-β (protein) | 25 | Lung homogenate | 24 hours | Significant increase | [10] |

| IFN-β (mRNA) | 25 | Liver and Lungs | 2 and 5 hours | More potent inducer than LPS | [4] |

| TNF-α (mRNA) | 25 | Liver and Lungs | 2 and 5 hours | Weaker inducer than LPS | [4] |

Key Experimental Protocols

STING Activation Reporter Assay (IFN-β Luciferase Assay)

This assay is used to quantify the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.

-

Cell Culture and Transfection:

-

HEK293T cells, which lack endogenous STING, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates and co-transfected with a plasmid encoding murine STING and a reporter plasmid containing the firefly luciferase gene downstream of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of DMXAA or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Cells are incubated for 18-24 hours to allow for STING activation and subsequent luciferase expression.

-

-

Cell Lysis and Luciferase Measurement:

-

The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Endothelial Cell Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment:

-

Murine endothelial cells (e.g., HECPP) are cultured on glass coverslips in appropriate media.

-

Cells are treated with various concentrations of DMXAA or a vehicle control for a specified period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

The cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS to allow entry of the labeling reagents.

-

-

TUNEL Labeling:

-

The coverslips are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Counterstaining and Mounting:

-

The coverslips are washed to remove unincorporated nucleotides.

-

The nuclei are counterstained with a DNA-binding dye such as DAPI to visualize all cells.

-

The coverslips are mounted onto microscope slides with an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

The slides are visualized using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from FITC-dUTP) in their nuclei, while all nuclei will show blue fluorescence (from DAPI).

-

The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

-

Conclusion

This compound (DMXAA) remains a landmark compound in the study of innate immunity and cancer therapy. Its discovery and subsequent investigation have provided invaluable insights into the STING signaling pathway and its potential as a therapeutic target. Although the species-specificity of DMXAA precluded its success in human clinical trials, the knowledge gained from its preclinical development continues to inform the design of new STING agonists with improved cross-species activity. The detailed understanding of its synthesis and biological mechanisms of action, as outlined in this guide, serves as a critical resource for researchers dedicated to advancing the field of immuno-oncology.

References

- 1. IFN-beta-dependent inhibition of tumor growth by the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

- 5. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 6. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vadimezan (DMXAA) in the Activation of the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-dimethylxanthenone-4-acetic acid), also known as DMXAA or ASA404, is a small-molecule agent initially developed as a tumor vascular-disrupting agent (VDA).[1][2] Extensive preclinical studies in murine models revealed its potent anti-tumor activity, which was found to be mediated through a dual mechanism: the disruption of tumor vasculature and the robust activation of the innate immune system.[3][4] This activation is primarily driven by the direct binding and stimulation of the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and a cascade of pro-inflammatory cytokines and chemokines.[5][6][7] However, the promising preclinical results of this compound did not translate into success in human clinical trials.[2][8] Subsequent research uncovered a critical species-specificity; this compound is a potent agonist of murine STING but fails to activate its human counterpart.[5][8][9] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in innate immune activation, and presents key quantitative data and experimental methodologies from pivotal studies.

Mechanism of Action: The STING Pathway

In murine models, this compound functions as a direct agonist of the STING protein, an essential adaptor protein in the innate immune system that detects cytosolic nucleic acids.[5][7][8] The activation of STING by this compound initiates a downstream signaling cascade that results in a potent anti-tumor immune response.

Signaling Cascade

The binding of this compound to murine STING induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][10] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][10] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the robust transcription of type I interferons, particularly IFN-β.[7][10]

Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway, which drives the expression of a broad range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines that recruit immune cells to the tumor microenvironment.[2][10]

Species Specificity

A critical factor in the clinical development of this compound is its species-specific activity. While it potently binds to and activates murine STING, it does not interact with human STING.[5][8][11] This lack of activity in the human ortholog is the primary reason for the discrepancy between the promising preclinical data in mice and the failure of this compound in human clinical trials.[2] Molecular dynamics simulations suggest that differences in the ligand-binding pocket of human and murine STING, particularly a single amino acid residue (G230 in human vs. I230 in mouse), contribute to this differential binding and activation.[11]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound, highlighting its dose-dependent effects on tumor growth, cytokine production, and metabolic changes within the tumor microenvironment.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Outcome | Reference |

| AE17 Mesothelioma | C57BL/6J | 25 | Intratumoral (i.t.) | 100% cures in mice with small or large tumors. | [12] |

| EG7 Thymoma | C57/B6 | 18 | Intraperitoneal (i.p.) | Significant tumor regression. | [13] |

| PyMT Breast Cancer | - | - | i.p. | Rapid damage to tumor vessels and immune cell infiltration. | [12] |

| HT29 Colon Carcinoma | - | 15 and 21 | - | Significant decrease in tumor bioenergetics. | [14] |

Table 2: this compound-Induced Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine | Fold Induction (approx.) | This compound Concentration | Reference |

| Murine Macrophages | IFN-β mRNA | ~750-fold | 100 µg/ml | [10] |

| Murine Macrophages | TNF-α | - | - | [2][5] |

| Murine Macrophages | IL-6 | - | - | [2][6] |

| Murine Macrophages | IP-10 (CXCL10) | - | - | [2][3][6] |

| Murine Macrophages | MCP-1 (CCL2) | - | - | [2][5] |

Table 3: Metabolic Effects of this compound on Tumors

| Tumor Model | This compound Dose (mg/kg) | Time Point | Metabolic Change | Reference |

| HT29 Colon Carcinoma | 15 and 21 | 6 hours | Dose-dependent decrease in β-NTP/Pi. | [14][15] |

| HT29 Colon Carcinoma | 21 | 24 hours | Significant decrease in total choline. | [14][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on innate immune activation.

In Vitro Macrophage Stimulation Assay

Objective: To assess the activation of murine macrophages and cytokine production in response to this compound.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

-

Complete RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

This compound (DMXAA), sodium salt, dissolved in PBS.

-

Lipopolysaccharide (LPS) as a positive control.

-

Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).

-

ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6).

-

Reagents for Western blotting, including primary antibodies for phospho-TBK1, TBK1, phospho-IRF3, IRF3, and a loading control (e.g., β-actin).

Procedure:

-

Cell Culture: Culture murine macrophages in complete RPMI 1640 medium to ~80% confluency.

-

Stimulation: Seed macrophages in 6-well or 12-well plates. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 10, 50, 100 µg/ml) or LPS (e.g., 100 ng/ml). Include a vehicle control (PBS).

-

Incubation: Incubate the cells for a specified time course (e.g., 2, 4, 6, 12, 24 hours).

-

Sample Collection:

-

For qRT-PCR: At the desired time points, lyse the cells and extract total RNA.

-

For ELISA: Collect the cell culture supernatants and store at -80°C until analysis.

-

For Western Blotting: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

-

Analysis:

-

qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR to measure the relative mRNA expression of target genes (e.g., Ifnb1, Tnf, Il6, Cxcl10) normalized to a housekeeping gene (e.g., Actb).

-

ELISA: Measure the concentration of secreted cytokines in the supernatants according to the manufacturer's instructions.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies to detect the phosphorylation of TBK1 and IRF3.

-

In Vivo Tumor Model and Immune Response Analysis

Objective: To evaluate the anti-tumor efficacy of this compound and characterize the resulting immune response in a murine tumor model.

Materials:

-

Syngeneic tumor cell line (e.g., AE17, EG7) and corresponding mouse strain (e.g., C57BL/6).

-

This compound (DMXAA), sodium salt, for in vivo injection.

-

Calipers for tumor measurement.

-

Materials for tissue harvesting and processing (e.g., surgical tools, collagenase, DNase).

-

Flow cytometry antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).

-

Materials for immunohistochemistry or immunofluorescence.

Procedure:

-

Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the appropriate mouse strain.

-

Tumor Growth and Treatment: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Administer this compound via the desired route (e.g., intraperitoneal, intratumoral) at a predetermined dose and schedule. Monitor tumor growth using calipers.

-

Tissue Harvesting: At specified time points post-treatment, euthanize the mice and harvest tumors, spleens, and tumor-draining lymph nodes.

-

Immune Cell Analysis by Flow Cytometry:

-

Prepare single-cell suspensions from the harvested tissues by mechanical dissociation and enzymatic digestion.

-

Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations.

-

Analyze the samples using a flow cytometer.

-

-

Immunohistochemistry/Immunofluorescence:

-

Fix harvested tumors in formalin and embed in paraffin or freeze in OCT.

-

Section the tissues and perform staining with antibodies against immune cell markers or other relevant proteins to visualize the spatial distribution of immune cells within the tumor microenvironment.

-

Visualizations

Signaling Pathway of this compound in Murine Cells

Caption: this compound activates the murine STING pathway, leading to IFN-β and cytokine production.

Experimental Workflow for In Vitro Macrophage Stimulation

Caption: Workflow for assessing this compound's effect on macrophage activation in vitro.

Conclusion

This compound is a powerful tool for studying the activation of the innate immune system via the STING pathway in murine models. Its ability to induce a potent type I interferon response and pro-inflammatory cytokine cascade has significant implications for cancer immunotherapy research. However, the species-specificity of this compound highlights the critical importance of validating drug targets and mechanisms across species in preclinical drug development. While this compound itself may not have a direct clinical future in its current form, the insights gained from its study continue to inform the development of new STING agonists that are active in humans, with the potential to translate the powerful anti-tumor immune responses observed in mice to the clinical setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. An overview on this compound (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporal Aspects of the Action of ASA404 (this compound; DMXAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal aspects of the action of ASA404 (this compound; DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Tumor dose response to the vascular disrupting agent, 5,6-dimethylxanthenone-4-acetic acid, using in vivo magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Vadimezan: Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan, also known as ASA404 and 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a small-molecule compound initially developed as a tumor vascular-disrupting agent (VDA).[1][2] It demonstrated significant preclinical efficacy in murine models, causing rapid collapse of tumor vasculature and inducing a potent anti-tumor immune response.[3][4] However, this compound failed to translate its promising preclinical results into success in human clinical trials for non-small cell lung cancer (NSCLC).[1][2] This discrepancy was later attributed to a species-specific interaction with the STimulator of INterferon Genes (STING) protein, a key mediator of innate immunity.[2][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted biological activities of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Molecular Structure and Chemical Properties

This compound is a synthetic flavonoid derivative belonging to the xanthenone class of compounds.[6][7] Its chemical structure is characterized by a tricyclic xanthenone core with two methyl groups and an acetic acid side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)-acetic acid | [2] |

| Synonyms | ASA404, DMXAA, NSC 640488 | [2][8][9] |

| CAS Number | 117570-53-3 | [2][8] |

| Molecular Formula | C₁₇H₁₄O₄ | [2][10] |

| Molecular Weight | 282.29 g/mol | [2][10] |

| Appearance | Light brown to brown solid powder | [3] |

| Solubility | DMSO (≥14.1 mg/mL), Insoluble in water and ethanol | [11] |

| SMILES | CC1=C(OC(C(CC(O)=O)=CC=C3)=C3C2=O)C2=CC=C1C | [2] |

| InChI Key | XGOYIMQSIKSOBS-UHFFFAOYSA-N | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily centered on vascular disruption and immune stimulation. These effects are intricately linked and contribute to its potent anti-tumor activity observed in preclinical models.

Vascular-Disrupting Activity

This compound acts as a potent VDA, selectively targeting the established vasculature of solid tumors.[1][12] This leads to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis and tumor regression.[1][13] The proposed mechanisms for its vascular-disrupting effects include:

-

Induction of Endothelial Cell Apoptosis: this compound can directly induce apoptosis in tumor endothelial cells.[1][9]

-

Increased Vascular Permeability: It causes an increase in the permeability of tumor blood vessels.[13][14]

-

Inhibition of VEGFR2 Signaling: this compound has been shown to inhibit several kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis.[9][15]

Immune Stimulation via STING Agonism

A pivotal discovery in understanding this compound's mechanism of action was its identification as a direct agonist of the STING (TMEM173) protein.[5][16] STING is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN) response.

However, the agonistic activity of this compound is species-specific. It potently activates murine STING but has no effect on human STING.[2][5] This is due to a single amino acid difference at position 162 in the cyclic-dinucleotide-binding domain of the STING protein.[2] In murine models, the activation of STING by this compound leads to:

-

Activation of TBK1 and IRF3: STING activation triggers the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[9][16]

-

Induction of Type I Interferons and Cytokines: Activated IRF3 translocates to the nucleus and induces the transcription of type I IFNs (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IP-10, and RANTES.[1][5][8]

-

Activation of NF-κB: this compound also leads to the activation of the NF-κB signaling pathway, further contributing to the inflammatory response.[1][6]

-

Recruitment and Activation of Immune Cells: The secreted cytokines and chemokines recruit and activate various immune cells, including macrophages, dendritic cells (DCs), and CD8+ T cells, leading to a robust anti-tumor immune response.[16][17]

Signaling Pathways

The biological effects of this compound are mediated through the activation of specific signaling pathways, primarily the STING pathway in murine systems.

Quantitative Biological Data

This compound has been evaluated in various in vitro and in vivo assays to determine its biological activity and potency.

Table 2: In Vitro Activity of this compound

| Target/Assay | Cell Line/System | Value | Reference(s) |

| DT-diaphorase (Ki) | Cell-free assay | 20 µM | [15][18] |

| DT-diaphorase (IC₅₀) | Cell-free assay | 62.5 µM | [15][18] |

| VEGFR1 (IC₅₀) | Endothelial cells | 119 µM | [9] |

| VEGFR2 (IC₅₀) | Endothelial cells | 11 µM | [9] |

| Antiproliferative (IC₅₀) | L02 human liver cells (48h) | 101.3 µM | [8] |

| Antiproliferative (CC₅₀) | BJ human fibroblasts (24h) | 48.9 µM | [15] |

| Antiproliferative (IC₅₀) | MCF7 human breast cancer cells (24h, with pyranoxanthone) | 11.89 µM | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on various cell lines.

References

- 1. An overview on this compound (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | DMXAA | STING agonist | TargetMol [targetmol.com]

- 11. crispr-casx.com [crispr-casx.com]

- 12. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Temporal Aspects of the Action of ASA404 (this compound; DMXAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. This compound (DMXAA) | VDA chemical | Mechanism | Concentration [selleckchem.com]

- 16. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 18. glpbio.com [glpbio.com]

Vadimezan (DMXAA)-Induced Cytokine Storm In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a potent anti-cancer agent in murine models that acts as a vascular disrupting agent (VDA). Its therapeutic efficacy in mice is largely attributed to the induction of a robust cytokine storm, leading to hemorrhagic necrosis of tumors and the activation of a potent anti-tumor immune response. However, DMXAA failed in human clinical trials due to a species-specific mechanism of action. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the DMXAA-induced cytokine storm in vivo.

Core Mechanism of Action: Species-Specific STING Agonism

The anti-tumor effects of DMXAA are initiated by its direct binding to and activation of the murine Stimulator of Interferon Genes (STING) protein, an endoplasmic reticulum-resident signaling molecule pivotal in innate immunity.[1][2][3] This interaction is species-specific; DMXAA does not activate human STING, a key factor in its clinical trial failures.[2][4] Activation of murine STING by DMXAA triggers two primary downstream signaling cascades: the TBK1-IRF3 axis and the NF-κB pathway.[1][5]

The activation of Tank-binding kinase 1 (TBK1) leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[1][6] Activated IRF3 translocates to the nucleus and drives the transcription of Type I interferons (IFNs), most notably IFN-β.[1][2] Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the transcription of a wide array of pro-inflammatory cytokines and chemokines.[1][4][5] This dual activation culminates in a systemic cytokine release, profoundly altering the tumor microenvironment.

Signaling Pathway Diagram

References

- 1. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An overview on this compound (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 6. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antitumor Spectrum of Vadimezan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA, formerly ASA404) is a small molecule that has demonstrated potent antitumor activity in a variety of preclinical models. Initially developed as a vascular disrupting agent (VDA), its mechanism of action is now understood to also involve the potent activation of the innate immune system through the Stimulator of Interferon Genes (STING) pathway. This dual mechanism leads to a cascade of events within the tumor microenvironment, including the disruption of tumor vasculature, induction of hemorrhagic necrosis, and the generation of a robust anti-tumor immune response.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the preclinical antitumor spectrum of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.

Core Mechanism of Action

This compound's antitumor effects are primarily mediated through its function as a murine-specific agonist of the STING pathway.[1][6][7][8] This species-specific activity is a critical consideration in translating preclinical findings to human applications.[7][8][9] In murine models, this compound binds directly to STING, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[7][8]

This cytokine storm, including the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines like CXCL10 (IP-10) and CCL2 (MCP-1), has profound effects on the tumor microenvironment.[9][10] It leads to the activation of tumor-associated macrophages (TAMs) and other immune cells, promoting a shift from an immunosuppressive M2-like phenotype to an anti-tumoral M1-like phenotype.[1] The induced inflammatory milieu also acts on the tumor vasculature, increasing permeability, inducing endothelial cell apoptosis, and ultimately leading to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis.[2][3][5][9] Furthermore, the innate immune activation bridges to an adaptive anti-tumor response, characterized by the infiltration of CD8+ T cells.[10]

It is important to note that this compound does not activate human STING due to variations in the STING receptor between mice and humans.[7][8][9] This has been a major hurdle in its clinical development and has led to the failure of late-stage clinical trials.[9][11]

Data Presentation

In Vitro Cytotoxicity

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| AE17 | Murine Mesothelioma | MTT Assay | Cytotoxic at >1mg/ml | [12] |

| AB1 | Murine Mesothelioma | MTT Assay | Cytotoxic at >1mg/ml | [12] |

| DLD-1 | Human Colon Carcinoma | Antiproliferative Assay | Increased antiproliferative activity in combination with menadione | [13] |

| RAW 264.7 | Murine Macrophage | VSV-induced cytotoxicity assay | Inhibits VSV-induced cytotoxicity | [13][14] |

In Vivo Antitumor Efficacy

| Tumor Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| AE17-sOVA | Murine Mesothelioma | 25mg/kg, intra-tumorally, every 9 days for 3 doses | 100% cures in mice with small or large tumors; induction of protective memory. | [12] |

| PyMT | Murine Breast Cancer | Single i.p. injection of 18-25mg/kg | Rapid damage to tumor vessels and infiltration of immune cells. | [12] |

| L1C2 | Murine Lung Cancer | 18 mg/kg, i.p. | 56-fold increase in TNF-α in tumors; significant upregulation of IP-10, IL-6, KC, MIP-2, MCP-1, and RANTES. | [10] |

| LLC | Murine Lewis Lung Carcinoma | Not specified | Antitumor efficacy dependent on CD8+ T cells. | [10] |

| 344SQ-ELuc | Murine Non-Small Cell Lung Cancer (subcutaneous) | Not specified | Caused characteristic hemorrhagic necrosis. | [1] |

| K-rasLA1/+ transgenic mice | Murine Non-Small Cell Lung Cancer (autochthonous) | Not specified | Failed to cause hemorrhagic necrosis. | [1] |

| Chemically induced (NMU) | Rat Mammary Carcinoma | Not specified | Median tumor doubling time increased by ~4.4-fold; median time to euthanasia increased by ~2.7-fold. | [13][14] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

-

Cell Lines: AE17 and AB1 murine mesothelioma cells.

-

Treatment: Cells were treated with this compound at concentrations greater than 1 mg/ml.

-

Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, with the absorbance being directly proportional to the number of viable cells.

-

Reference: [12]

In Vivo Tumor Growth and Immune Analysis

-

Animal Models: C57BL/6 mice for the AE17-sOVA mesothelioma model and BALB/c mice for the L1C2 lung cancer model.[10][12]

-

Tumor Implantation: Tumor cells (e.g., AE17-sOVA, L1C2) were injected subcutaneously into the flank of the mice.[10]

-

Treatment: this compound was administered via intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 18-25 mg/kg.[10][12]

-

Tumor Measurement: Tumor growth was monitored by measuring the tumor dimensions with calipers.

-

Immune Cell Analysis:

-

Flow Cytometry: Tumors and draining lymph nodes were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD11b) to analyze the immune cell infiltrate.[4]

-

Immunohistochemistry: Tumor tissues were fixed, sectioned, and stained with antibodies to visualize the presence and localization of immune cells (e.g., CD11b for macrophages) and to assess tumor necrosis (H&E staining).[10]

-

-

Cytokine Analysis: Tumor homogenates were prepared, and the levels of various cytokines and chemokines (e.g., TNF-α, IP-10, IL-6) were quantified using Luminex bead assays or ELISA.[10]

-

In Vivo Cytotoxic T Lymphocyte (CTL) Assay: This assay was used to assess the lytic quality of CTLs. Splenocytes from treated mice were used as effector cells against target cells pulsed with specific epitopes.[12]

Mandatory Visualization

References

- 1. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 2. Temporal Aspects of the Action of ASA404 (this compound; DMXAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal aspects of the action of ASA404 (this compound; DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. invivogen.com [invivogen.com]

- 8. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview on this compound (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 13. This compound (DMXAA) | VDA chemical | Mechanism | Concentration [selleckchem.com]

- 14. selleck.co.jp [selleck.co.jp]

Investigating the Antiviral Effects of DMXAA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethylxanthenone-4-acetic acid (DMXAA), initially developed as a small molecule vascular disrupting agent for cancer therapy, has demonstrated significant antiviral properties in preclinical studies. This technical guide provides an in-depth overview of the antiviral effects of DMXAA, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The core of DMXAA's antiviral activity lies in its ability to act as a potent agonist of the murine stimulator of interferon genes (STING) pathway, leading to the robust production of type I interferons and the induction of an antiviral state. However, the species-specific activity of DMXAA, which does not activate the human STING pathway, is a critical consideration for its clinical translation.

Mechanism of Action: STING Pathway Activation

DMXAA exerts its antiviral effects primarily through the activation of the STING signaling pathway.[1][2][3] STING is an endoplasmic reticulum-resident protein that plays a crucial role in the innate immune response to cytosolic DNA.[4] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF-3).[5][6] Phosphorylated IRF-3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][6][7] These interferons then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells.[5]

It is crucial to note that DMXAA is a potent agonist of murine STING but does not activate human STING.[8][9][10] This species-specificity has been a major hurdle in the clinical development of DMXAA for human use and has led to the failure of clinical trials for cancer.[8][11]

Spectrum of Antiviral Activity

DMXAA has demonstrated efficacy against a range of viruses in murine models, highlighting its potential as a broad-spectrum antiviral agent if a human-active analog were developed.

| Virus Family | Virus | Model System | Key Findings |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | In vitro (murine fibroblasts), In vivo (mice) | Reduced viral replication and protected mice from neurological disease.[1][7] |

| Hepadnaviridae | Hepatitis B Virus (HBV) | In vitro (murine hepatocytes), In vivo (mice) | Suppressed HBV replication by reducing cytoplasmic viral nucleocapsids.[2] |

| Orthomyxoviridae | Influenza A Virus (various strains, including Tamiflu-resistant) | In vitro (MDCK, RAW 264.7 cells), In vivo (mice) | Protected cells from virus-induced cytotoxicity and protected mice from lethal infection.[5][12][13] |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | In vitro (RAW 264.7 cells) | Protected macrophages from VSV-induced cytotoxicity.[5][12] |

| Togaviridae | Chikungunya Virus | In vivo (mice) | Induced an effective antiviral response.[1] |

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the antiviral effects of DMXAA.

Table 1: In Vitro Antiviral Activity of DMXAA

| Cell Line | Virus | DMXAA Concentration | Effect |

| Murine Fibroblasts | HSV-1 (KOS) | 100 µg/mL | Significant reduction in viral yield.[1] |

| RAW 264.7 | VSV | Not specified | Protection from virus-induced cytotoxicity.[5] |

| MDCK | Influenza A/Wuhan (H3N2) | 10-100 µg/mL | Inhibition of viral replication.[5] |

| MDCK | Influenza A/Br (Tamiflu-resistant) | 10-100 µg/mL | Inhibition of viral replication.[5] |

Table 2: In Vivo Antiviral Efficacy of DMXAA

| Animal Model | Virus | DMXAA Dosage | Route | Key Outcome |

| C57BL/6J Mice | HSV-1 (McKrae) | Not specified | Not specified | Reduced viral burden in peripheral and central nervous systems, increased survival.[1][7] |

| C57BL/6J Mice | Influenza A (PR8) | 25 mg/kg | i.p. | ~62% survival in pre-treated mice, ~51% survival in post-treated mice.[5] |

| HBV Hydrodynamic Mouse Model | HBV | Not specified | i.p. | Significant reduction in HBV DNA replication intermediates in the liver.[2] |

Table 3: DMXAA-Induced Gene Expression

| Cell/Tissue | Gene | Fold Induction | Time Point |

| Murine Peritoneal Macrophages | IFN-β mRNA | ~10-fold higher than LPS | 2 hours |

| Mouse Brain | Ifit1 mRNA | Peak at 6 hours | 6 hours |

| Mouse Liver | Ifit1 mRNA | ~200-fold | 12 hours |

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a generalized procedure based on methodologies described for testing DMXAA's antiviral activity against influenza virus.[5]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

6-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., FBS, antibiotics)

-

DMXAA (stock solution prepared in a suitable solvent like DMSO or PBS)

-

Influenza virus stock of known titer (PFU/mL)

-

Agarose (low melting point)

-

Crystal violet staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer the following day.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

DMXAA Pretreatment: The next day, aspirate the growth medium and wash the cell monolayer with PBS. Add medium containing various concentrations of DMXAA or a vehicle control. Incubate for 1 hour.[5]

-

Virus Infection: Aspirate the DMXAA-containing medium. Inoculate the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Agarose Overlay: Aspirate the virus inoculum. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose, containing the same concentrations of DMXAA as in the pretreatment step.

-

Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Fix the cells by adding 10% formalin to each well and incubating for at least 1 hour. Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle-treated control wells.

In Vivo Antiviral Assay (Influenza Mouse Model)

This protocol is a generalized procedure based on methodologies described for in vivo testing of DMXAA.[5][14]

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

DMXAA (prepared for injection, e.g., in saline)

-

Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34)

-

Anesthetic (e.g., isoflurane)

-

Equipment for intranasal inoculation

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

DMXAA Administration: For prophylactic studies, administer DMXAA (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection 3 hours prior to infection. For therapeutic studies, administer DMXAA 3 hours post-infection. A control group should receive a vehicle injection.[5] A second dose is often given on day 2 post-infection.[5]

-

Anesthesia and Infection: Anesthetize the mice with isoflurane. Intranasally (i.n.) infect the mice with a lethal dose of influenza virus (e.g., 200 PFU in 50 µL saline).[5][14]

-

Monitoring: Monitor the mice daily for 14 days for weight loss and survival.[5] Humane endpoints should be established in accordance with institutional guidelines.

-

Viral Titer Determination (Optional): At specific time points post-infection (e.g., day 1 or 5), a subset of mice can be euthanized, and their lungs harvested.[5][14] Lung homogenates can be prepared to determine viral titers using a TCID50 assay or plaque assay on MDCK cells.[5]

Measurement of Cytokine Induction (ELISA)

This protocol is a generalized procedure for measuring IFN-β production.[1]

Materials:

-

Supernatants from DMXAA-treated cells or serum from treated mice

-

IFN-β ELISA kit (murine)

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants or mouse serum at desired time points after DMXAA treatment (e.g., 6 hours for in vitro studies).[1]

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

DMXAA has proven to be a valuable tool for investigating the role of the STING pathway in antiviral immunity. Its potent, IFN-β-mediated antiviral activity against a variety of viruses in murine models underscores the therapeutic potential of STING agonists. The primary limitation of DMXAA itself is its lack of activity in humans.[8][10][11] Therefore, a major focus of future research is the development of novel STING agonists that are active in humans. Such compounds could represent a new class of broad-spectrum antiviral therapeutics, capable of priming the innate immune system to combat a wide range of viral pathogens, including emerging and drug-resistant strains. Further research should also focus on the potential for synergistic effects when combining STING agonists with direct-acting antiviral drugs.

References

- 1. The STING agonist 5,6 dimethylxanthenone-4-acetic acid (DMXAA) stimulates an antiviral state and protects mice against herpes simplex virus-induced neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 5. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 9. invivogen.com [invivogen.com]

- 10. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]

- 12. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-beta-mediated antiviral activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

The History of Vadimezan: From Preclinical Promise to Clinical Disappointment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a small molecule that was initially developed as a tumor-vascular disrupting agent (VDA). Extensive preclinical studies in murine models demonstrated potent anti-tumor activity, leading to its progression into human clinical trials. The mechanism of action was later identified to be agonism of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. However, this compound's activity was found to be highly species-specific, with robust activation of murine STING but no significant effect on human STING. This fundamental difference is widely cited as the primary reason for the failure of this compound in late-stage clinical trials for non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive history of this compound, from its discovery and preclinical development to its ultimate clinical trial outcomes. It includes detailed summaries of key experimental findings, methodologies, and the signaling pathways involved.

Discovery and Early Preclinical Development

This compound was discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand.[1] It was initially identified as a flavonoid-like compound with potent anti-tumor effects in mice.[2] Early preclinical studies focused on its ability to induce rapid and selective hemorrhagic necrosis in a wide variety of murine tumors.

Preclinical Antitumor Activity

This compound demonstrated significant single-agent efficacy and synergistic effects when combined with chemotherapy or radiation in numerous preclinical models.

Table 1: Summary of Preclinical Efficacy of this compound (DMXAA) in Murine Tumor Models

| Tumor Model | Mouse Strain | DMXAA Dose (mg/kg) | Route | Key Findings | Reference(s) |

| Lewis Lung Carcinoma (LLC) | C57BL/6 | 18 | i.p. | 80% cure rate. | [3] |

| TC-1 Lung Cancer | C57BL/6 | 18 | i.p. | 100% cure rate. | [3] |

| L1C2 Lung Cancer | BALB/c | 18 | i.p. | 60% cure rate. | [3] |

| AB12 Mesothelioma | BALB/c | 18 | i.p. | 100% cure rate. | [3] |

| AE17-sOVA Mesothelioma | C57BL/6 | 25 | i.t. | 100% cure rate with 3 doses. | [4][5] |

| HT29 Colon Carcinoma | Nude | 15-21 | i.p. | Dose-dependent reduction in tumor bioenergetics. | |

| MMTV-PyMT Breast Cancer | C57BL/6 | 25 | i.p. | 40% reduction in tumor size after a single dose. |